molecular formula C8H9BClN3O2 B13643638 [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride

[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride

Cat. No.: B13643638
M. Wt: 225.44 g/mol
InChI Key: PECAMOJUZCLYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a pyrazole ring attached to a pyridine ring, with a boronic acid group and a hydrochloride salt. It is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and material science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride is used as a precursor in the synthesis of various heterocyclic compounds.

Biology and Medicine: This compound has shown promise in biological and medicinal research. It is used in the development of novel drugs targeting specific enzymes or receptors. Its ability to form stable complexes with biomolecules makes it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and catalysts. Its unique chemical properties enable the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes such as proteases and kinases. This interaction can disrupt key biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid
  • [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid methyl ester
  • [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid ethyl ester

Uniqueness: Compared to similar compounds, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

Molecular Formula

C8H9BClN3O2

Molecular Weight

225.44 g/mol

IUPAC Name

(5-pyrazol-1-ylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C8H8BN3O2.ClH/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12;/h1-6,13-14H;1H

InChI Key

PECAMOJUZCLYMA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)N2C=CC=N2)(O)O.Cl

Origin of Product

United States

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